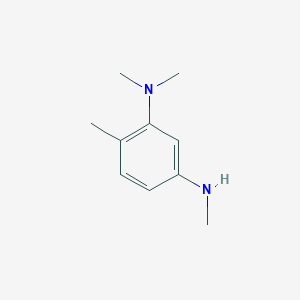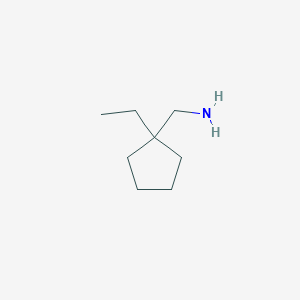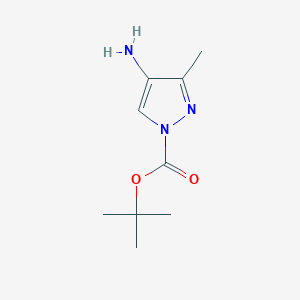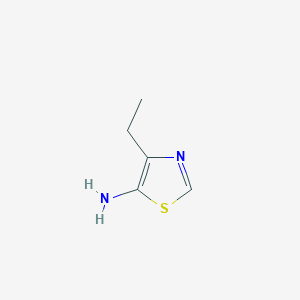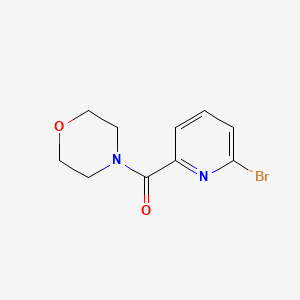![molecular formula C11H11BrN2O3 B1526425 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 1292629-95-8](/img/structure/B1526425.png)
3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione
Overview
Description
“3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1292629-95-8 . It has a molecular weight of 299.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(5-bromo-2-methoxybenzyl)-2,4-imidazolidinedione . The InChI code is 1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.12 . It’s a powder that is stored at room temperature .Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research. Imidazolidine derivatives have been evaluated for their efficacy against various viruses, including herpes virus (HSV), HIV, and tuberculosis . The presence of the bromo-methoxyphenyl group could influence the compound’s ability to interact with viral components, potentially leading to new treatments.
Organic Synthesis
The bromo and methoxy groups on the phenyl ring make this compound a candidate for use in multicomponent reactions (MCRs). MCRs are a powerful method in organic synthesis to create chemical complexity from simple building blocks .
Boronic Acid Derivatives Synthesis
While not directly related to the compound , boronic acid derivatives like 3-Bromo-2-methoxy-5-methylphenylboronic acid have significant applications in organic synthesis and drug discovery . Researchers could explore the conversion of 3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione into related boronic acid derivatives for further applications.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-9-3-2-8(12)4-7(9)6-14-10(15)5-13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZPTKUCJCGAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



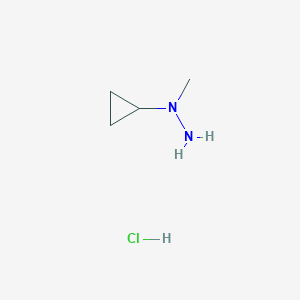
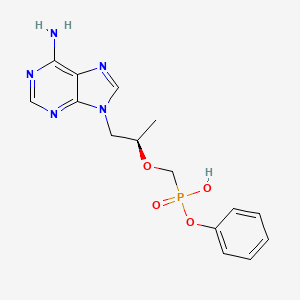

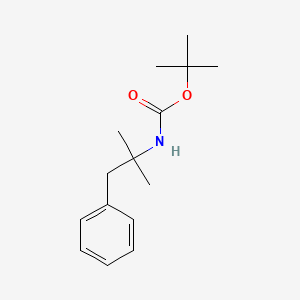

![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
